molecular formula C11H10O3 B15058509 Ethyl benzofuran-5-carboxylate

Ethyl benzofuran-5-carboxylate

Cat. No.: B15058509
M. Wt: 190.19 g/mol
InChI Key: NLIFMAOINVWKNL-UHFFFAOYSA-N
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Description

Ethyl benzofuran-5-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl benzofuran-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which can then be reduced to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl benzofuran-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amino derivatives .

Scientific Research Applications

Ethyl benzofuran-5-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl benzofuran-5-carboxylate and its derivatives involves interactions with various molecular targets and pathways. For example, some benzofuran derivatives have been shown to inhibit specific enzymes or receptors, leading to their biological effects. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Ethyl benzofuran-5-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl benzofuran-5-carboxylate (EBC) is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article examines the biological activity of EBC, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Overview of Benzofuran Derivatives

Benzofuran derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The structural features of these compounds significantly influence their biological efficacy, making them attractive candidates for drug development .

Antimicrobial Activity

EBC exhibits notable antimicrobial properties. A study indicated that various benzofuran derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, derivatives with specific substituents showed Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/mL .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundTarget StrainMIC (μg/mL)
EBC with phenyl substituentS. aureus0.78
EBC with methoxy groupE. coli3.12
EBC with hydroxyl groupP. aeruginosa6.25

Anticancer Activity

Recent studies have highlighted the potential of EBC in cancer therapy. Specifically, benzofuran derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, a derivative of benzofuran demonstrated an IC50 value of 16.4 μM against lung adenocarcinoma cells (A549), indicating potent anticancer activity .

Case Study: EBC in Lung Cancer Treatment

A study involving a novel benzofuran derivative showed that it effectively inhibited the AKT signaling pathway in A549 cells, leading to reduced cell proliferation and increased apoptosis. This suggests that modifications to the benzofuran structure can enhance its anticancer properties .

Anti-Inflammatory Activity

EBC has also been investigated for its anti-inflammatory effects. Research indicates that certain benzofuran derivatives can reduce inflammation markers in vitro and in vivo, making them potential candidates for treating inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerIC50 = 16.4 μM in A549 cells
Anti-inflammatoryReduced inflammation markers

Structure-Activity Relationship (SAR)

The biological activity of EBC is significantly influenced by its molecular structure. Substituents on the benzofuran ring can enhance or diminish activity against specific targets. For example, the presence of electron-withdrawing groups has been associated with increased antimicrobial potency .

Properties

IUPAC Name

ethyl 1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-2-13-11(12)9-3-4-10-8(7-9)5-6-14-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIFMAOINVWKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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